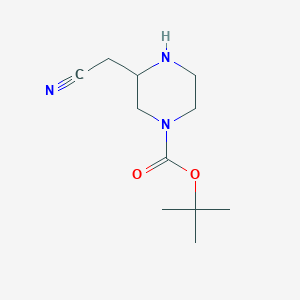

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMGXPIFQIFJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367929-39-2 | |

| Record name | tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate stands out as a versatile and highly valuable building block. Its unique trifunctional nature—a nucleophilic secondary amine, a reactive nitrile group, and a sterically hindered Boc-protecting group—offers synthetic chemists a powerful scaffold for constructing complex molecular architectures. Piperazine derivatives are integral to numerous FDA-approved drugs, highlighting the importance of this heterocyclic core in developing new therapeutic agents.[1][2] This guide provides an in-depth examination of the compound's chemical properties, reactivity, and practical applications, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound, often available as a racemate or as individual enantiomers, is typically a solid or liquid at room temperature.

Structural Identifiers

A clear identification of the molecule is crucial for sourcing and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem[3] |

| Molecular Weight | 225.29 g/mol | PubChem[3][4] |

| CAS Number | 1367929-39-2 (Racemate) | PubChem[3] |

| 1589082-06-3 ((S)-enantiomer) | PubChem[4] | |

| 2306248-13-3 ((R)-enantiomer) | ChemicalBook[5] | |

| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC#N | PubChem[3] |

| InChIKey | PQMGXPIFQIFJEX-UHFFFAOYSA-N (Racemate) | PubChem[3] |

Physicochemical Data

These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value / Description | Source |

| Physical Form | Solid or liquid | Ambeed |

| Purity | Typically ≥97% | Ambeed |

| Storage Conditions | 2-8°C, sealed in dry, dark place | Ambeed, BLDpharm[6] |

| XLogP3 | 0.2 | PubChem[4] |

Synthesis and Strategic Considerations

The synthesis of substituted piperazines often involves multi-step sequences where protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[7][8]

General Synthetic Approach

A common route to this compound involves the N-alkylation of a Boc-protected piperazine precursor. For instance, N-Boc-piperazine can be reacted with an appropriate haloacetonitrile.[9] The choice of a mono-Boc-protected piperazine is a key strategic decision, as it leaves one nitrogen atom free for functionalization while preventing undesired side reactions at the other.[10]

The diagram below outlines a generalized workflow for the synthesis and subsequent functionalization of the target molecule.

Caption: Synthetic and functionalization workflow.

Chemical Reactivity and Functional Group Transformations

The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group, secondary amine, and nitrile can be manipulated selectively under different reaction conditions.

N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions. This is a cornerstone of its use as a protecting group.[7]

-

Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[11]

-

Common Reagents:

Protocol: Standard Boc Deprotection with HCl

-

Dissolution: Dissolve the starting material, this compound (1.0 eq), in a suitable solvent such as 1,4-dioxane (e.g., 0.2 M concentration).

-

Acid Addition: Add a solution of 4.0 M HCl in dioxane (5.0 eq) to the reaction mixture.[14]

-

Reaction: Stir the mixture at room temperature (20-25°C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is greater than 7.[14]

-

Extraction: Concentrate the mixture to remove the dioxane, dilute the residue with water, and extract the product into an organic solvent like ethyl acetate (3x volumes).[14]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(piperazin-2-yl)acetonitrile.

Nitrile Group Transformations

The cyanomethyl moiety is a versatile handle for introducing other functionalities.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine, forming a diamine scaffold. This is typically achieved through catalytic hydrogenation.

-

Reagents: Common catalysts include Raney Nickel or Cobalt in the presence of hydrogen gas.[15]

-

-

Hydrolysis to a Carboxylic Acid: While less common for this specific substrate, nitriles can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, though this may risk cleaving the Boc group.

The diagram below illustrates the key reactivity pathways.

Caption: Key reactivity pathways of the title compound.

Analytical Characterization

Confirming the identity and purity of the compound is a critical step in any synthetic workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectroscopic data for this compound is available in chemical databases.[16] A supporting information file from a related synthesis provides typical shifts for a similar piperazine dicarboxylate structure, which can be used for comparative analysis: ¹H NMR (CDCl₃) shows signals for the Boc group around 1.44 ppm, and ¹³C NMR (CDCl₃) shows the nitrile carbon (C≡N) at ~116.7 ppm and the Boc carbonyl at ~154.9 ppm.[14]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while TLC is used for rapid reaction monitoring.

Protocol: Quality Control Workflow

Caption: A standard quality control workflow.

Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for drug discovery. Its well-defined reactivity allows for sequential, controlled modifications, providing access to a diverse range of piperazine-based structures.[17] By understanding its core properties, synthetic pathways, and reactive potential, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

-

Boc Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

-

Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145. Retrieved from [Link]

-

Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(S)-3-cyanomethylpiperazine-1-carboxylic acid tert-butyl ester. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

Supporting Information for [Title of Paper]. (n.d.). Semantic Scholar. [Note: Specific paper not identified, but data is representative]. Retrieved from [Link]

-

(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 415-433. Retrieved from [Link]

-

This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

- Whitmore, F. C., & Mosher, H. S. (1941). Synthesis of Piperazines by Reductive Cyclization. Journal of the American Chemical Society, 63(4), 1120-1123. [Note: General reference for nitrile reduction to piperazines].

-

Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. Retrieved from [Link]

- CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). [Journal not specified].

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (n.d.). Google Patents.

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

- DIETHYLTHIADICARBOCYANINE IODIDE Chemical Properties Safety Inform

- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 86716636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | 2306248-13-3 [chemicalbook.com]

- 6. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. This compound(1367929-39-2) 1H NMR spectrum [chemicalbook.com]

- 17. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

CAS Number: 1589082-06-3

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.

Introduction: A Privileged Scaffold in Modern Drug Discovery

(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a monosubstituted, N-Boc protected piperazine derivative. The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, prized for its ability to improve physicochemical properties such as solubility and to serve as a versatile linker that can form key interactions with biological targets.[1] The specific stereochemistry at the C3 position and the presence of a cyanomethyl group make this molecule a highly valuable intermediate for introducing specific pharmacophores in the synthesis of complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses.[2]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source(s) |

| CAS Number | 1589082-06-3 | [3][4] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| IUPAC Name | tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate | [3] |

| Physical Form | Solid or liquid | [3] |

| Boiling Point | 361.1 ± 17.0 °C at 760 mmHg | [5] |

| Purity | Typically ≥95-97% | [3][6] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [3] |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | [7] |

| Number of Rotatable Bonds | 4 | [7] |

| InChI Key | PQMGXPIFQIFJEX-VIFPVBQESA-N | [3] |

Synthesis of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

The synthesis of chiral piperazine derivatives often begins from readily available chiral precursors, such as amino acids, to ensure high enantiomeric purity.[8] A common strategy involves the construction of the piperazine ring followed by functionalization. Below is a representative, multi-step synthetic workflow.

Caption: A generalized synthetic workflow for chiral piperazine derivatives.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for similar structures.

Step 1: Boc Protection of the Starting Material

-

To a solution of the chosen chiral starting material (e.g., a suitable diamine precursor) in dichloromethane (DCM) at 0°C, slowly add di-tert-butyl dicarbonate ((Boc)₂O).[9]

-

Allow the reaction mixture to stir and warm to room temperature over several hours.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[9]

Step 2: Introduction of the Cyanomethyl Group

-

Dissolve the N-Boc protected chiral piperazine in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃).

-

Introduce bromoacetonitrile to the mixture and heat to an appropriate temperature (e.g., 120°C) to facilitate the nucleophilic substitution.[10]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to obtain pure (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.

Self-Validation and Causality: The use of the Boc protecting group is critical as it deactivates one nitrogen atom, preventing undesired side reactions and ensuring that the cyanomethyl group is introduced at the intended position. The choice of a non-nucleophilic base and an appropriate solvent system is key to promoting the desired SN2 reaction while minimizing side product formation. Each step requires in-process controls (e.g., TLC, LC-MS) to validate the conversion before proceeding to the next, ensuring a high-quality final product.

Applications in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors

The chiral piperazine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly those targeting kinases.[11] (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of selective Janus Kinase (JAK) inhibitors.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling, playing a pivotal role in the immune system.[12] Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[12] Consequently, JAK inhibitors have emerged as a significant class of drugs for treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[11][12]

The cyanomethylpiperazine moiety can be elaborated to form part of the pharmacophore that binds to the ATP-binding site of the JAK enzyme. Specifically, the cyano group can be converted to other functional groups or act as a key interacting element itself. This particular intermediate has been utilized in the development of covalent inhibitors that target a unique cysteine residue (Cys909) present in JAK3, offering a pathway to achieve selectivity over other JAK family members.[12][13]

Caption: Role of the intermediate in the synthesis and action of JAK inhibitors.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is paramount. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the chemical structure and assess purity by identifying characteristic peaks for the Boc group, the piperazine ring protons, and the cyanomethyl group. Spectral data for the racemate is available for comparison.[14]

Mass Spectrometry (MS):

-

LC-MS is a powerful tool for confirming the molecular weight (225.29 g/mol ) and for monitoring reaction progress during synthesis.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is the gold standard for determining enantiomeric purity. The separation of enantiomers is critical as different stereoisomers can have vastly different pharmacological and toxicological profiles.[10]

Illustrative Chiral HPLC Protocol

This protocol provides a starting point for method development, based on established techniques for chiral piperazine derivatives.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. A resolution of >1.5 is desired for baseline separation.

Conclusion

(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a key enabler in the discovery and development of next-generation targeted therapies. Its specific stereochemistry and functional handles provide medicinal chemists with a powerful tool to construct complex molecules with high precision. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for high-quality, well-characterized chiral building blocks like this one will undoubtedly grow, reinforcing its importance in the pharmaceutical industry.

References

-

Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link] (Specific document details were not fully provided in the search results).

- Singh, P., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Silvestri, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3123. [Link]

- ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. Retrieved from ResearchGate. (Specific article details were not fully provided in the search results).

-

Forster, M., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(23), 10876-10888. [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]

-

European Patent Office. (2023). EP 3919494 B1 - JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. Retrieved from [Link]

-

DigitalCommons@UNO. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. Retrieved from [Link]

-

Lanning, M. E., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7964-7988. [Link]

-

PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | 1589082-06-3 [sigmaaldrich.com]

- 4. (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate - CAS:1589082-06-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. aksci.com [aksci.com]

- 7. 1589082-06-3 | (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | Esters | Ambeed.com [ambeed.com]

- 8. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound(1367929-39-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, piperazine derivatives are crucial pharmacophores, valued for their versatile biological activities and favorable physicochemical properties.[1] The compound tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate serves as a key chiral building block for synthesizing complex molecules, including potent enzyme inhibitors and central nervous system agents. Its precise molecular structure, including the integrity of the tert-butoxycarbonyl (Boc) protecting group and the cyanomethyl substituent, is paramount to its function in multi-step syntheses.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We move beyond mere data reporting to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous confirmation process. This document is intended for researchers, chemists, and quality control specialists who require an unambiguous and robust methodology for structural verification.

Molecular Overview and Analytical Strategy

The initial hypothesis is based on the proposed structure of the target compound:

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Proposed structure of this compound.

Molecular Formula: C₁₁H₁₉N₃O₂[2] Molecular Weight: 225.29 g/mol [3]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: A multi-technique workflow for rigorous structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

The first step is to verify the molecular weight. Electrospray Ionization (ESI) is the chosen technique as it is a 'soft' ionization method that minimizes fragmentation, ensuring the molecular ion is readily observed.[4][5]

Analysis: The positive-ion ESI-MS spectrum is expected to show a prominent peak at m/z 226.15, corresponding to the protonated molecule [M+H]⁺. The calculated exact mass is 225.1477 g/mol .[2] The observation of the [M+H]⁺ peak at the expected m/z provides strong evidence for the assigned molecular formula.

A secondary peak is often observed at m/z 170.1, corresponding to the loss of a tert-butyl group ([M-56]⁺), a characteristic fragmentation pattern for Boc-protected amines.[6][7] This fragmentation supports the presence of the Boc protecting group.

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 226.155 | ~226.16 | Molecular Ion (protonated) |

| [M-C₄H₈+H]⁺ | 170.113 | ~170.11 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 126.102 | ~126.10 | Loss of the entire Boc group |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is employed to rapidly confirm the presence of key functional groups predicted by the proposed structure. The vibrational frequencies of specific bonds provide a distinct "fingerprint."[8]

Analysis: The FTIR spectrum provides clear, confirmatory evidence for the essential functional groups:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected around 2250-2200 cm⁻¹ .[9][10] This is a highly characteristic peak for the nitrile group.

-

Carbamate (C=O) Stretch: A strong, sharp absorption is anticipated in the region of 1690-1670 cm⁻¹ . This peak is indicative of the carbonyl group within the Boc protecting group.[11]

-

C-H Stretch (sp³): Multiple peaks will be observed in the 3000-2850 cm⁻¹ region, consistent with the numerous sp³-hybridized C-H bonds in the piperazine ring, cyanomethyl, and tert-butyl groups.[8]

-

N-H Stretch: A medium, single peak around 3350-3300 cm⁻¹ is expected, corresponding to the secondary amine (N-H) in the piperazine ring.

The presence of these characteristic bands, particularly the nitrile and carbamate carbonyl peaks, strongly corroborates the proposed molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework of the molecule and confirming the connectivity of all constituent parts. Both ¹H and ¹³C NMR are essential for an unambiguous assignment.

¹H NMR Spectroscopy Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum resolves the signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are all critical pieces of the puzzle.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | m | 2H | Piperazine CH₂ (adjacent to N-Boc) | Deshielded by the electron-withdrawing carbamate group. |

| ~3.0 - 3.2 | m | 1H | Piperazine CH (at C3) | Chiral center proton, coupled to adjacent CH₂ protons. |

| ~2.7 - 2.9 | m | 4H | Remaining Piperazine CH₂ protons | Complex multiplet for the remaining ring protons. |

| ~2.6 | d | 2H | CH₂CN (Cyanomethyl) | Adjacent to the chiral center (C3), appearing as a doublet. |

| ~1.9 | br s | 1H | NH | Broad singlet due to exchange, typical for amine protons. |

| 1.47 | s | 9H | C(CH₃)₃ (Boc group) | A strong, sharp singlet, highly characteristic of the tert-butyl group.[12] |

The large singlet at 1.47 ppm integrating to 9 protons is definitive proof of the intact tert-butyl group. The complex multiplets between 2.7 and 4.1 ppm are characteristic of the non-symmetrical piperazine ring protons.[13]

¹³C NMR Spectroscopy Analysis (125 MHz, CDCl₃)

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[14][15]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O (Carbamate) | Carbonyl carbon, highly deshielded by two oxygen atoms.[16] |

| ~118 | C ≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon.[17] |

| ~80.5 | C (CH₃)₃ (Boc quaternary C) | Quaternary carbon of the tert-butyl group. |

| ~55-40 | Piperazine Ring Carbons | Four distinct signals expected for the four non-equivalent sp³ carbons of the substituted ring. |

| 28.4 | C(C H₃)₃ (Boc methyls) | Equivalent methyl carbons of the tert-butyl group, a strong signal. |

| ~25 | C H₂CN (Cyanomethyl) | Aliphatic carbon adjacent to the nitrile group. |

The combination of ¹H and ¹³C NMR data provides a complete and consistent map of the molecule, confirming the connectivity between the Boc group, the piperazine ring, and the cyanomethyl substituent.

Data Synthesis and Final Confirmation

dot digraph "Data_Synthesis" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Convergence of analytical data for structural confirmation.

-

Mass Spectrometry confirmed the correct molecular weight and the presence of the Boc group.

-

FTIR Spectroscopy provided direct evidence for the key nitrile and carbamate functional groups.

-

¹H and ¹³C NMR Spectroscopy mapped the complete carbon-hydrogen framework, confirming the specific arrangement and connectivity of all atoms.

Collectively, these results unequivocally confirm the structure of the sample as This compound .

Experimental Protocols

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.[18]

-

Analysis Parameters:

-

Ionization Mode: Positive Ion

-

Capillary Voltage: 3.5 kV

-

Nebulizing Gas (N₂): 1.5 L/min

-

Drying Gas (N₂) Flow: 10 L/min

-

Drying Gas Temperature: 300 °C

-

Mass Range: 50-500 m/z

-

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min and acquire the spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[19]

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.[20]

-

Instrumentation: Use a 500 MHz NMR spectrometer.[21]

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width: 20 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width: 240 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.

-

Health, Safety and Environment Office, The University of Hong Kong. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from

-

Karas, M., & Krüger, R. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5).

-

Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from

-

Wikipedia. (2023). Electrospray ionization. Retrieved from

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from

-

NANoREG. (n.d.). Standard Operating Procedure: Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82391644, this compound. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86716636, tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from

-

Dan, K., Roy, M., & Datta, A. (2015). FTIR Spectroscopy around C=N stretching bond frequency for pristine MBBA and its mixtures. ResearchGate. Retrieved from

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from

-

Gante, J., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 927-35.

-

AK Scientific, Inc. (n.d.). 1589082-06-3 (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from

-

National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from

-

ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. Retrieved from

-

ChemScene. (n.d.). tert-Butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from

-

Parchem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from

-

Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved from

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 86716636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. compoundchem.com [compoundchem.com]

- 17. youtube.com [youtube.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

A Technical Guide to tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1][2] Its unique structural and physicochemical properties, such as the ability to form multiple hydrogen bonds and modulate acid-base constants, make it an invaluable component in drug design for optimizing solubility, permeability, and target engagement.[1]

This technical guide provides an in-depth analysis of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a key heterocyclic building block for pharmaceutical research and development. The presence of a Boc-protected amine, a reactive secondary amine, and a cyanomethyl functional group makes this molecule a highly versatile intermediate for constructing complex molecular architectures. We will explore its chemical and physical properties, discuss generalized synthetic and analytical strategies, detail its applications in drug discovery, and provide comprehensive safety and handling protocols.

Chemical Identity and Physicochemical Properties

Structure and Stereochemistry

This compound possesses a chiral center at the C3 position of the piperazine ring. Consequently, it can exist as a racemic mixture or as individual (S) and (R) enantiomers. The specific stereoisomer used is often critical for achieving desired biological activity and selectivity in drug development. The N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This group deactivates the N1 nitrogen, preventing it from participating in reactions and thereby directing chemical modifications to the more reactive secondary amine at the N4 position.

Caption: 2D Structure of this compound

Key Identifiers

The fundamental properties of this compound are summarized below. It is crucial for researchers to use the correct CAS number corresponding to the desired stereoisomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][4][5][6] |

| Molecular Weight | 225.29 g/mol | [3][4][5][6] |

| IUPAC Name (Racemic) | This compound | [3] |

| IUPAC Name (S-enantiomer) | tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | [6] |

| IUPAC Name (R-enantiomer) | tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | [4] |

| CAS Number (Racemic) | 1367929-39-2 | [3][7] |

| CAS Number (S-enantiomer) | 1589082-06-3 | [5][6] |

| CAS Number (R-enantiomer) | 2306248-13-3 | [4] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95% | [8][9] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| Shipping Temperature | Ambient |

Synthesis and Quality Control

Synthetic Strategies

The synthesis of substituted piperazines like this compound typically involves multi-step sequences that allow for precise control over substitution patterns and stereochemistry. A generalized approach often begins with a commercially available piperazine derivative, which is then elaborated.

Causality in Synthesis:

-

N-Protection: One nitrogen of the piperazine starting material is protected, most commonly with a Boc group. This is essential for regioselectivity, ensuring that subsequent reactions occur at the unprotected nitrogen.

-

Functional Group Introduction: The cyanomethyl group (or a precursor) is introduced. This can be achieved through various methods, such as nucleophilic substitution using a piperazine derivative and a haloacetonitrile.

-

Purification: The crude product is purified, typically using column chromatography, to remove unreacted starting materials and byproducts.

Caption: Generalized workflow for the synthesis of piperazine derivatives.

Protocol: A Generalized Synthetic Approach

This protocol is a representative, generalized procedure and may require optimization based on the specific starting materials and scale.

-

Protection: Dissolve the appropriate piperazine precursor in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Alkylation: Dissolve the Boc-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate) followed by 2-bromoacetonitrile. Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Purification: After completion, remove the solvent in vacuo. Purify the resulting residue by silica gel column chromatography to yield the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms that the material meets the standards required for subsequent use in research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the Boc group, piperazine ring, and cyanomethyl moiety, and verifying their connectivity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any residual starting materials, byproducts, or other impurities.[10]

Caption: A standard quality control workflow for chemical intermediates.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its trifunctional nature:

-

Boc-Protected Amine (N1): This site is stable under many reaction conditions but can be easily deprotected using acid (e.g., trifluoroacetic acid) to reveal a secondary amine, which can then be functionalized.

-

Secondary Amine (N4): This nucleophilic nitrogen is the primary site for reaction, allowing for the attachment of the piperazine scaffold to other parts of a target molecule, often through reactions like nucleophilic aromatic substitution (SNAr) or reductive amination.[2]

-

Cyanomethyl Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for chemical diversification.

This combination of features makes the compound an ideal building block for creating libraries of complex molecules for screening and lead optimization in drug discovery programs. Piperazine derivatives synthesized from this intermediate have potential applications in developing new drugs for a multitude of diseases.[11]

Safety, Handling, and Storage

Hazard Identification

The compound presents several hazards and must be handled with appropriate care.[3]

| Hazard Statement | GHS Code | Description | Source(s) |

| Harmful if swallowed | H302 | May cause harm if ingested. | [3] |

| Harmful in contact with skin | H312 | May cause harm upon skin contact. | [3] |

| Causes skin irritation | H315 | Can cause redness, itching, or inflammation of the skin. | [3][8] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain. | [3][8] |

| Harmful if inhaled | H332 | May cause harm if dust or vapors are inhaled. | [3] |

| May cause respiratory irritation | H335 | Can irritate the nose, throat, and lungs. | [3][8] |

GHS Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

Recommended Handling Procedures

A strict adherence to safety protocols is essential when working with this chemical.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[12]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Storage and Disposal

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8] Keep in a dark place, with recommended storage at 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a well-defined and highly versatile chemical intermediate with significant value for researchers, particularly in the field of medicinal chemistry. Its distinct functional handles, protected by the robust Boc group, allow for controlled and selective synthetic transformations. A thorough understanding of its properties, coupled with rigorous analytical validation and strict adherence to safety protocols, enables its effective and safe use in the synthesis of novel compounds with therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Micale, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7082. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | 2306248-13-3 [chemicalbook.com]

- 5. (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate - CAS:1589082-06-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 86716636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. aksci.com [aksci.com]

- 9. 1589082-06-3 (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate AKSci 7021EA [aksci.com]

- 10. 1589082-06-3 | (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | Esters | Ambeed.com [ambeed.com]

- 11. lookchem.com [lookchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of Cyanomethylpiperazine Derivatives: A Technical Guide

Introduction: The Piperazine Scaffold and the Significance of the Cyanomethyl Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to exist in a stable chair conformation and its basic nature, make it a privileged scaffold in drug design. Piperazine derivatives have demonstrated a vast range of biological activities, leading to their incorporation into numerous clinically approved drugs for conditions spanning from central nervous system (CNS) disorders to cancer and infectious diseases.[1][2][3] The versatility of the piperazine core allows for fine-tuning of pharmacological properties through substitution at the 1 and 4 positions, influencing receptor binding, bioavailability, and metabolic stability.

This guide focuses on a specific, yet promising, subclass: cyanomethylpiperazine derivatives . The introduction of a cyanomethyl (-CH₂CN) group to the piperazine scaffold offers several potential advantages from a medicinal chemistry perspective. The nitrile group is a versatile functional group that can participate in various chemical transformations, serving as a handle for further molecular elaboration. Furthermore, the cyano group is a known bioisostere for other functional groups and can influence the molecule's polarity, hydrogen bonding capacity, and metabolic profile. This guide will explore the synthesis, potential biological activities, and underlying mechanisms of action of cyanomethylpiperazine derivatives, providing a technical resource for researchers and drug development professionals.

Synthesis of the Cyanomethylpiperazine Core

The foundational step in exploring the biological landscape of this class of compounds is the efficient synthesis of the core structure, 1-(cyanomethyl)piperazine. A common and effective method involves the reaction of piperazine with a suitable cyanomethylating agent.

Experimental Protocol: Synthesis of 1-(Cyanomethyl)piperazine

This protocol outlines a general procedure for the synthesis of the 1-(cyanomethyl)piperazine intermediate, which can then be further functionalized to create a library of derivatives.

Materials:

-

Piperazine

-

Chloroacetonitrile (or other suitable haloacetonitrile)

-

Anhydrous potassium carbonate (or other suitable base)

-

Acetonitrile (or other suitable solvent)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (1 equivalent) to the stirred suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(cyanomethyl)piperazine.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to obtain the pure compound.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of the 1-(cyanomethyl)piperazine core intermediate.

Potential Biological Activities of Cyanomethylpiperazine Derivatives

While direct literature on the biological activities of a wide range of cyanomethylpiperazine derivatives is emerging, we can infer their potential therapeutic applications by examining the well-established activities of the broader piperazine class. The cyanomethyl group can modulate these activities, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents.[1][4] Numerous FDA-approved cancer drugs contain a piperazine ring, highlighting its importance in oncology drug discovery.[1] Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival pathways.[2]

Hypothesized Mechanism of Action:

Cyanomethylpiperazine derivatives could potentially act as:

-

Kinase Inhibitors: The piperazine core can be functionalized with pharmacophores that target the ATP-binding site of various kinases. The cyanomethyl group might influence the binding affinity and selectivity.

-

Cell Cycle Inhibitors: Some arylpiperazine derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4]

-

Inducers of Apoptosis: By modulating key signaling pathways, these derivatives could trigger programmed cell death in cancer cells.

Supporting Data from Related Piperazine Derivatives:

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Benzhydryl piperazines | T47D (breast), HEP3B (liver) | 0.31 µM, 2.59 µM | [1] |

| Quinoxalinyl-piperazines | Breast, skin, pancreas, cervix | Growth inhibition | [4] |

| Vindoline-piperazine conjugates | MDA-MB-468 (breast), HOP-92 (lung) | 1.00 µM, 1.35 µM | [5][6] |

Diagram of a Potential Anticancer Signaling Pathway:

Caption: A potential mechanism of anticancer activity via kinase inhibition.

Antiviral Activity

Piperazine derivatives have also been investigated as potent antiviral agents against a range of viruses.[7][8][9] Their mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication processes.

Hypothesized Mechanism of Action:

-

Viral Entry Inhibition: Some 1-aryl-4-arylmethylpiperazine derivatives have been identified as Zika virus entry inhibitors.[7] Cyanomethylpiperazine analogues could be designed to target similar viral envelope proteins or host cell receptors.

-

Inhibition of Viral Enzymes: The piperazine scaffold can be used to develop inhibitors of key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle.

Supporting Data from Related Piperazine Derivatives:

| Compound Class | Virus | Activity (EC₅₀/IC₅₀) | Mechanism | Reference |

| 1-Aryl-4-arylmethylpiperazines | Zika Virus | Low micromolar | Entry inhibitor | [7] |

| Functionalized piperazines | Norovirus | Low micromolar | Not specified | [8] |

| 1,3,5-Triazine piperazines | Potato Virus Y (PVY) | Curative activity: ~56% | Binds to coat protein | [10] |

Central Nervous System (CNS) Activity

The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[3][11] These compounds often exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[3][12]

Hypothesized Mechanism of Action:

-

Receptor Modulation: Arylpiperazine derivatives are known to interact with various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[2] The cyanomethyl group could influence the binding affinity and functional activity (agonist vs. antagonist) at these receptors.

-

Neuroprotective Effects: Some piperazine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by exhibiting synaptoprotective properties.[13][14]

Supporting Data from Related Piperazine Derivatives:

| Compound Class | CNS Target/Disorder | Mechanism/Effect | Reference |

| Arylpiperazines | Depression, Anxiety | Serotonin receptor modulation | [12][15] |

| Disubstituted piperazines | Alzheimer's Disease | TRPC6 activator, synaptoprotective | [13][14] |

| Cinnamyl piperazines | Neurological Disorders | T-type calcium channel blocker | [16] |

Conclusion and Future Perspectives

Cyanomethylpiperazine derivatives represent an intriguing and underexplored area of medicinal chemistry. The synthetic accessibility of the core scaffold, combined with the diverse biological activities demonstrated by the broader piperazine class, suggests significant therapeutic potential. Future research should focus on the systematic synthesis and screening of cyanomethylpiperazine libraries against a wide range of biological targets, particularly in the areas of oncology, virology, and neuroscience. Detailed structure-activity relationship (SAR) studies will be crucial to elucidate the role of the cyanomethyl group in modulating biological activity and to guide the design of next-generation therapeutic agents.

References

-

Chen, S., et al. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. Bioorganic & Medicinal Chemistry, 117682. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Drug Targets, 23(7), 729-751. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Pharmaceuticals, 16(10), 1436. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

Inhibition of Noroviruses by Piperazine Derivatives. (2012). ACS Medicinal Chemistry Letters, 3(6), 492-496. [Link]

-

Piperazine containing derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 579-588. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2187. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). bioRxiv. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry, 7(1), 143-150. [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2018). The Journal of Pharmacology and Experimental Therapeutics, 364(1), 160-171. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). Organic & Biomolecular Chemistry, 18(20), 3785-3803. [Link]

-

Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2015). PLoS One, 10(3), e0119113. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules, 28(9), 3894. [Link]

-

PIPERAZINE DERIVATIVES AS ANTIVIRAL AGENTS WITH INCREASED THERAPEUTIC ACTIVITY. (2017). WIPO Patentscope. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanistic Potential of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: A Guide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a key synthetic intermediate for a class of neurologically active compounds. We will dissect its structural significance, the anticipated mechanism of action of its active counterpart, and the experimental frameworks necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system.

Introduction: The Piperazine Scaffold as a Privileged Structure in Neuropharmacology

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, grant it a high degree of structural rigidity and the capacity to form multiple hydrogen bonds.[1] These attributes contribute to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[1] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, with a pronounced impact on the central nervous system (CNS), exhibiting antipsychotic, antidepressant, and anxiolytic properties.[2][3]

This compound serves as a crucial building block in the synthesis of novel piperazine-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for precise chemical modifications at the other nitrogen atom. Subsequent deprotection unmasks the active pharmacophore, 2-(piperazin-2-yl)acetonitrile, ready to interact with its biological targets.[4] This guide will focus on the anticipated mechanism of action of this deprotected core structure.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this synthetic intermediate is essential for its effective utilization in drug discovery workflows.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [5] |

| Molecular Weight | 225.29 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 1367929-39-2 | [5] |

The Core Mechanism of Action: Modulation of Dopaminergic and Serotonergic Systems

The primary mechanism of action for a vast number of neurologically active piperazine derivatives is their interaction with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors.[2][6] The deprotected core of our topic compound, 2-(piperazin-2-yl)acetonitrile, is poised to engage with these key players in neuropsychiatric function.

Dopamine D2 and D3 Receptor Antagonism

A significant body of evidence points to piperazine derivatives as potent antagonists of dopamine D2 and D3 receptors.[7][8] This antagonism is a hallmark of both typical and atypical antipsychotic drugs used in the treatment of schizophrenia.[9] The therapeutic efficacy of these drugs is largely attributed to their ability to dampen hyperactive dopaminergic signaling in the mesolimbic pathway.[10]

Many atypical antipsychotics, a class rich in piperazine-containing compounds, exhibit a higher affinity for D3 receptors over D2 receptors, which may contribute to a more favorable side-effect profile.[7][11]

Serotonin Receptor Modulation

In addition to their effects on dopamine receptors, many piperazine derivatives interact with various serotonin (5-HT) receptor subtypes. A common feature of atypical antipsychotics is their potent antagonism of the 5-HT2A receptor. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade.[10]

Furthermore, some piperazine-containing drugs, such as lurasidone, act as partial agonists at the 5-HT1A receptor.[12] This property is often associated with anxiolytic and antidepressant effects.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives can be significantly influenced by the nature of the substituents on the piperazine ring. For compounds acting on dopamine and serotonin receptors, the substituent on the second nitrogen atom (after deprotection of the Boc group) is critical for determining receptor affinity and selectivity. Aromatic or heteroaromatic moieties are commonly found in this position in many clinically used drugs.[9] The cyanomethyl group at the 3-position of the piperazine ring also contributes to the overall pharmacological profile, and its impact on receptor binding should be experimentally determined.

Experimental Protocols for Mechanistic Elucidation

A systematic evaluation of the deprotected form of this compound is necessary to confirm its mechanism of action. The following experimental workflow outlines key assays.

Boc Deprotection Protocol

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the active compound, 2-(piperazin-2-yl)acetonitrile.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA or HCl solution to the reaction mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt by dissolving the residue in water and adding saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Receptor Binding Assays

Objective: To determine the binding affinity of the deprotected compound for a panel of relevant CNS receptors.

Principle: Competitive radioligand binding assays are used to measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., human D2, D3, 5-HT2A, 5-HT1A).

-

Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3, [³H]-ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-